Cas no 23585-50-4 (1-(1H-Pyrazol-3-yl)ethan-1-ol)

1-(1H-Pyrazol-3-yl)ethan-1-ol structure
1-(1H-Pyrazol-3-yl)ethan-1-ol structure
商品名:1-(1H-Pyrazol-3-yl)ethan-1-ol
CAS番号:23585-50-4
MF:C5H8N2O
メガワット:112.12982
CID:239811
PubChem ID:17982942

1-(1H-Pyrazol-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(1H-Pyrazol-3-yl)ethanol
    • Pyrazole-3-methanol,a-methyl- (8CI)
    • 1H-Pyrazole-3-methanol,a-methyl-
    • 1-(1H-pyrazol-3-yl)ethan-1-ol
    • 23585-50-4
    • EN300-59987
    • 1-(1H-pyrazol-5-yl)ethanol
    • SCHEMBL2555709
    • pyrazolylethanol
    • AT15828
    • CABHXTNYNGUYFF-UHFFFAOYSA-N
    • AKOS010196769
    • CS-0216778
    • Z655071084
    • 1H-Pyrazole-3-methanol, alpha-methyl- (9CI)
    • 1-(1H-Pyrazol-3-yl)ethan-1-ol
    • インチ: InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)
    • InChIKey: CABHXTNYNGUYFF-UHFFFAOYSA-N
    • ほほえんだ: N1C=CC(C(O)C)=N1

計算された属性

  • せいみつぶんしりょう: 112.063662883g/mol
  • どういたいしつりょう: 112.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 76.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 48.9Ų

じっけんとくせい

  • PSA: 48.91000
  • LogP: 0.46300

1-(1H-Pyrazol-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-59987-0.5g
1-(1H-pyrazol-3-yl)ethan-1-ol
23585-50-4 95%
0.5g
$668.0 2023-07-07
TRC
H954910-50mg
1-(1H-Pyrazol-3-yl)ethan-1-ol
23585-50-4
50mg
$ 160.00 2022-06-04
Enamine
EN300-59987-0.25g
1-(1H-pyrazol-3-yl)ethan-1-ol
23585-50-4 95%
0.25g
$425.0 2023-07-07
Enamine
EN300-59987-5.0g
1-(1H-pyrazol-3-yl)ethan-1-ol
23585-50-4 95%
5.0g
$2485.0 2023-07-07
Aaron
AR00BUAG-50mg
1H-Pyrazole-3-methanol, alpha-methyl- (9CI)
23585-50-4 95%
50mg
$141.00 2025-01-24
A2B Chem LLC
AF51372-250mg
1-(1H-Pyrazol-3-yl)ethanol
23585-50-4 95%
250mg
$512.00 2024-04-20
A2B Chem LLC
AF51372-100mg
1-(1H-Pyrazol-3-yl)ethanol
23585-50-4 95%
100mg
$322.00 2024-04-20
Aaron
AR00BUAG-100mg
1H-Pyrazole-3-methanol, alpha-methyl- (9CI)
23585-50-4 95%
100mg
$196.00 2025-01-24
Aaron
AR00BUAG-5g
1H-Pyrazole-3-methanol, alpha-methyl- (9CI)
23585-50-4 95%
5g
$3442.00 2023-12-14
eNovation Chemicals LLC
Y1255845-100mg
1H-Pyrazole-3-methanol, alpha-methyl- (9CI)
23585-50-4 95%
100mg
$550 2025-02-25

1-(1H-Pyrazol-3-yl)ethan-1-ol 関連文献

Related Articles

1-(1H-Pyrazol-3-yl)ethan-1-olに関する追加情報

Recent Advances in the Study of 1-(1H-Pyrazol-3-yl)ethan-1-ol (CAS: 23585-50-4) in Chemical Biology and Pharmaceutical Research

1-(1H-Pyrazol-3-yl)ethan-1-ol (CAS: 23585-50-4) is a pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Recent studies have explored its structural modifications and biological activities, shedding light on its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug discovery.

One of the most notable advancements in the study of 1-(1H-Pyrazol-3-yl)ethan-1-ol is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and pyrazole derivatives have shown promise as selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(1H-Pyrazol-3-yl)ethan-1-ol exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation. The study highlighted the compound's ability to modulate CDK2 and CDK4, leading to cell cycle arrest in cancer cells. These findings suggest its potential as a scaffold for designing next-generation anticancer agents.

In addition to its anticancer properties, 1-(1H-Pyrazol-3-yl)ethan-1-ol has been investigated for its anti-inflammatory effects. A recent study in the European Journal of Pharmacology reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The study proposed that the compound's mechanism of action involves the suppression of NF-κB signaling, a pathway central to inflammatory responses. These results position 1-(1H-Pyrazol-3-yl)ethan-1-ol as a potential candidate for developing novel anti-inflammatory drugs, particularly for chronic inflammatory conditions like rheumatoid arthritis.

The synthetic versatility of 1-(1H-Pyrazol-3-yl)ethan-1-ol has also been a focus of recent research. A 2022 publication in Organic & Biomolecular Chemistry detailed an efficient, one-pot synthesis method for this compound, utilizing a copper-catalyzed coupling reaction. This method offers higher yields and reduced environmental impact compared to traditional approaches. Furthermore, the study explored the compound's reactivity, enabling the generation of diverse derivatives with tailored biological activities. Such advancements in synthetic methodology are critical for accelerating the discovery of new drug candidates based on this scaffold.

Beyond its applications in human health, 1-(1H-Pyrazol-3-yl)ethan-1-ol has shown promise in agricultural chemistry. A 2023 study in the Journal of Agricultural and Food Chemistry revealed that derivatives of this compound exhibit potent fungicidal activity against plant pathogens such as Fusarium graminearum. The study attributed this activity to the compound's ability to disrupt fungal cell membrane integrity, offering a potential alternative to conventional fungicides. This finding underscores the compound's broad utility across multiple industries.

In conclusion, 1-(1H-Pyrazol-3-yl)ethan-1-ol (CAS: 23585-50-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic chemistry, make it a valuable scaffold for drug discovery and development. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies. The ongoing studies highlight the compound's potential to address unmet medical needs in oncology, inflammation, and infectious diseases.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司